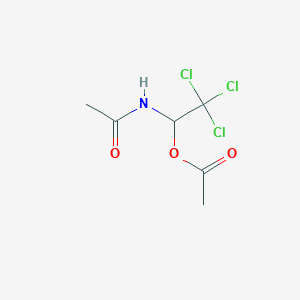
1-Acetamido-2,2,2-trichloroethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetamido-2,2,2-trichloroethyl acetate is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of an acetamido group and a trichloroethyl acetate moiety, which contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetamido-2,2,2-trichloroethyl acetate can be synthesized through a multi-step process involving the reaction of acetic anhydride with 2,2,2-trichloroethanol, followed by the introduction of an acetamido group. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include purification steps such as distillation and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-2,2,2-trichloroethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
1-Acetamido-2,2,2-trichloroethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: It finds use in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-acetamido-2,2,2-trichloroethyl acetate exerts its effects involves interactions with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions, while the trichloroethyl moiety can influence the compound’s reactivity and stability. These interactions are crucial for its function in various applications.
Comparison with Similar Compounds
2,2,2-Trichloroethyl acetate: Shares the trichloroethyl group but lacks the acetamido functionality.
1-Acetamido-2,2,2-trifluoroethyl acetate: Similar structure with fluorine atoms instead of chlorine.
1-Acetamido-2,2,2-tribromoethyl acetate: Bromine atoms replace the chlorine atoms.
Uniqueness: 1-Acetamido-2,2,2-trichloroethyl acetate is unique due to the combination of its acetamido and trichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
96848-80-5 |
|---|---|
Molecular Formula |
C6H8Cl3NO3 |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
(1-acetamido-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H8Cl3NO3/c1-3(11)10-5(6(7,8)9)13-4(2)12/h5H,1-2H3,(H,10,11) |
InChI Key |
LKRQJQQOLUYWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















